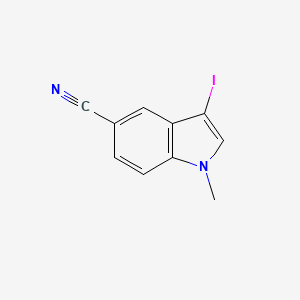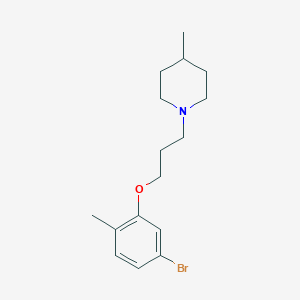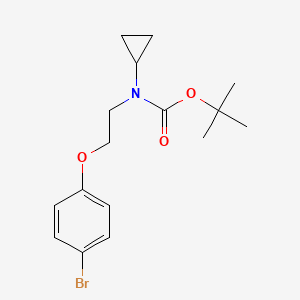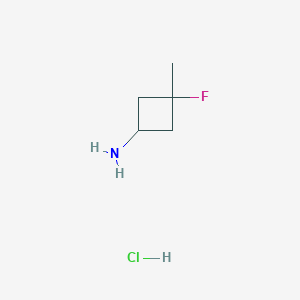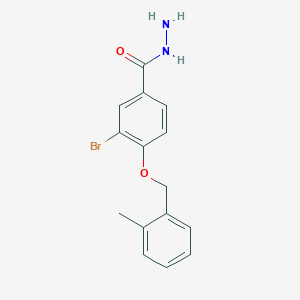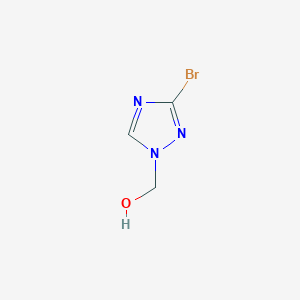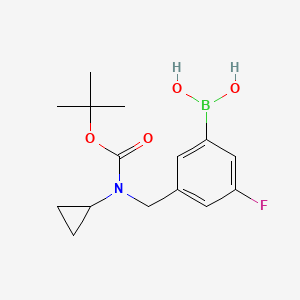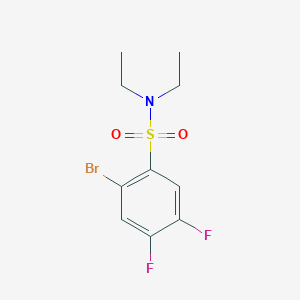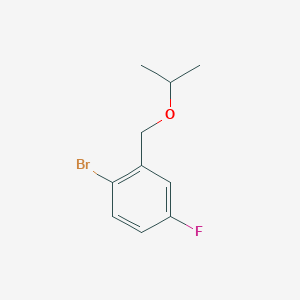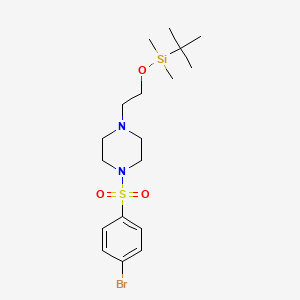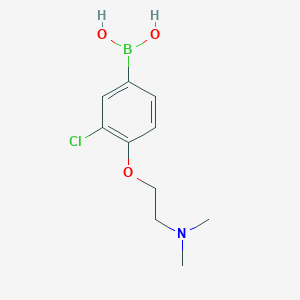
Acide (3-chloro-4-(2-(diméthylamino)éthoxy)phényl)boronique
Vue d'ensemble
Description
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylaminoethoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology
The compound has potential applications in the development of biologically active molecules. Its structure allows for the modification of biological targets, making it useful in drug discovery and development.
Medicine
In medicine, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can be used in the synthesis of pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities.
Mécanisme D'action
Target of Action
The primary target of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s success in suzuki–miyaura coupling reactions suggests it is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular effect of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can be influenced by various environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, contributing to the compound’s wide applicability .
Analyse Biochimique
Biochemical Properties
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the coupling reaction. This interaction is crucial for the synthesis of complex organic molecules, making (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid a valuable tool in organic chemistry .
Cellular Effects
The effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can affect the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are primarily mediated by the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules . This interaction is critical for the inhibition of certain enzymes, such as proteases, which rely on nucleophilic residues for their catalytic activity . Additionally, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can interact with cofactors such as adenosine triphosphate, influencing energy metabolism and cellular bioenergetics .
Transport and Distribution
The transport and distribution of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells . Once inside the cell, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a dimethylaminoethoxy group. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Boranes and boronates.
Substitution: Amino or thiol-substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the chloro and dimethylaminoethoxy substituents, making it less versatile in certain applications.
4-Chlorophenylboronic Acid: Similar structure but lacks the dimethylaminoethoxy group, which affects its solubility and reactivity.
(3-Dimethylamino-4-ethoxyphenyl)boronic Acid: Similar structure but lacks the chloro group, which influences its chemical reactivity.
Uniqueness
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is unique due to the combination of its substituents. The presence of both the chloro and dimethylaminoethoxy groups enhances its chemical versatility and makes it suitable for a wide range of applications in different fields.
Propriétés
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

